2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol

Description

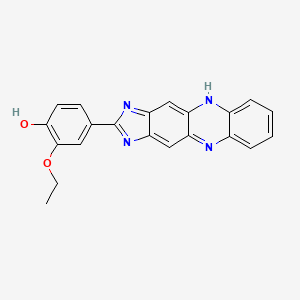

2-Ethoxy-4-(1H-imidazo[4,5-b]phenazin-2-yl)phenol is a heterocyclic compound featuring a fused imidazo-phenazine core linked to a substituted phenol moiety. Its structure combines a planar aromatic system with a phenolic hydroxyl group and an ethoxy substituent, which confer unique photophysical and coordination properties.

Properties

CAS No. |

114991-91-2 |

|---|---|

Molecular Formula |

C21H16N4O2 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-ethoxy-4-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |

InChI |

InChI=1S/C21H16N4O2/c1-2-27-20-9-12(7-8-19(20)26)21-24-17-10-15-16(11-18(17)25-21)23-14-6-4-3-5-13(14)22-15/h3-11,22,26H,2H2,1H3 |

InChI Key |

XAZWHQKZJLQYQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol can be achieved through a one-pot process. This involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature, yielding the product in 80-85%

Chemical Reactions Analysis

2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol undergoes various chemical reactions, including coordination with metal ions. For instance, it forms coordination complexes with uranyl (UO22+) and copper (Cu2+), which exhibit distinct absorption and emission spectra . The compound’s fluorescence increases upon binding with uranyl, while it is rapidly quenched with copper . Common reagents and conditions for these reactions include the use of metal salts and appropriate solvents.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol exhibit promising antitumor properties. Studies have shown that phenazine derivatives can induce apoptosis in cancer cells, making them valuable candidates for cancer therapy. For instance, dinuclear Ru(II) complexes that include phenazine derivatives have demonstrated selective cytotoxicity against specific cancer cell lines such as MCF-7 .

DNA Binding and Photocleavage

The compound has been investigated for its ability to bind DNA and facilitate photocleavage. Such interactions are crucial for developing synthetic restriction enzymes and DNA footprinting agents. The binding affinity of similar compounds to DNA can reach significant values (e.g., ), indicating strong interactions that can be exploited for therapeutic purposes .

Enzyme Inhibition

There is a growing interest in the inhibitory effects of 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol on enzymes such as acetylcholinesterase (AChE). Compounds with similar structures have been shown to effectively inhibit AChE, which is relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol on MCF-7 breast cancer cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. This suggests potential for further development as an anticancer agent.

Case Study 2: DNA Interaction Studies

Research involving the interaction of this compound with plasmid DNA showed effective photocleavage under UV light exposure. This property was attributed to the compound's ability to intercalate into the DNA structure, leading to strand breaks. Such findings highlight its utility in developing novel photodynamic therapy agents.

Mechanism of Action

The mechanism of action for 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol involves its ability to form coordination complexes with metal ions. This interaction can lead to changes in the compound’s electronic structure, resulting in altered absorption and emission properties . The molecular targets include metal ions such as uranyl and copper, and the pathways involved are related to metal-ligand coordination chemistry.

Comparison with Similar Compounds

Key Insights :

- Electron-donating groups (e.g., methoxy) enhance fluorescence, while electron-withdrawing groups (e.g., Cl, Br) redshift absorption spectra .

- Bulky substituents like isopentyloxy improve membrane permeability but may reduce coordination flexibility .

Coordination Behavior with Metal Ions

The compound and its analogs exhibit distinct responses to metal coordination:

Key Insights :

Key Insights :

Biological Activity

2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

This structure includes an ethoxy group, an imidazo(4,5-b)phenazine moiety, and a phenolic component, which contribute to its biological properties.

The biological activity of 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol can be attributed to several mechanisms:

- DNA Intercalation : The imidazo(4,5-b)phenazine structure allows for intercalation between DNA bases, disrupting replication and transcription processes. This has been shown to enhance cytotoxicity in cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, leading to apoptosis in cancer cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Several studies have assessed the anticancer properties of 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol:

- In Vitro Studies : In tests against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM. These values indicate a promising potential for further development as an anticancer agent .

- Mechanistic Insights : Flow cytometry and Western blot analyses revealed that the compound induces apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated:

- Broad-Spectrum Activity : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 15 to 50 µg/mL depending on the bacterial strain .

- Synergistic Effects : Combination studies with existing antibiotics showed enhanced efficacy, suggesting potential for use in treating resistant bacterial strains .

Case Studies

-

Case Study on Cancer Treatment :

A study involving mice implanted with MCF-7 tumors showed that treatment with 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol significantly reduced tumor size compared to controls. Histological analysis indicated increased apoptosis within tumor tissues . -

Clinical Implications :

Given its dual action as both an anticancer and antimicrobial agent, there is potential for this compound to be developed into a multi-target therapeutic agent. Further clinical trials are necessary to evaluate safety and efficacy in humans.

Data Tables

| Biological Activity | Cell Line / Microorganism | IC50 / MIC (µM/µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Apoptosis induction |

| Anticancer | HeLa | 25 | DNA intercalation |

| Antimicrobial | E. coli | 20 | Cell wall disruption |

| Antimicrobial | S. aureus | 15 | Protein synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.